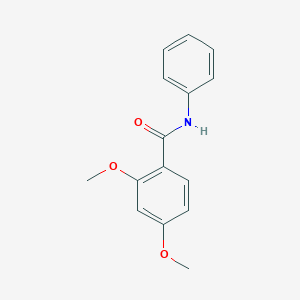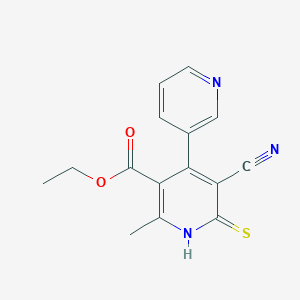![molecular formula C19H21FN2O2 B500753 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine CAS No. 349093-71-6](/img/structure/B500753.png)
1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine, also known as 4-FA, is a synthetic designer drug that belongs to the class of phenethylamines. It was first synthesized in the 1990s and gained popularity in the early 2000s as a recreational drug due to its stimulant and entactogenic effects. However, its use as a recreational drug has been associated with adverse effects, including seizures, cardiovascular complications, and even death. Despite its recreational use, 4-FA has also been studied for its potential scientific research applications.
作用機序
The exact mechanism of action of 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine is not fully understood. However, it is known to act as a releasing agent for dopamine, norepinephrine, and serotonin. This means that it increases the release of these neurotransmitters from their respective neurons, leading to increased levels of these neurotransmitters in the brain. This is thought to be the basis for its stimulant and entactogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine include increased heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, which can lead to hyperglycemia. In addition, 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to its stimulant and entactogenic effects.
実験室実験の利点と制限
One advantage of using 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine in lab experiments is its ability to increase the release of dopamine, norepinephrine, and serotonin in the brain. This makes it a potential tool for studying the mechanisms of these neurotransmitters in the brain. However, its recreational use and associated adverse effects make it a potentially hazardous substance to work with in a laboratory setting.
将来の方向性
There are several future directions for the study of 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine. One potential direction is the development of more selective releasing agents for dopamine, norepinephrine, and serotonin. This could lead to the development of more targeted treatments for conditions such as depression, anxiety, and addiction. Another potential direction is the study of the long-term effects of 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine on the brain and body. This could provide valuable insights into the potential risks associated with its recreational use.
合成法
The synthesis of 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine involves the reaction of 4-fluoroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a dehydrating agent such as thionyl chloride to yield 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine. The synthesis of 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Despite its recreational use, 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been studied for its potential scientific research applications. One such application is its use as a tool in neuroscience research. 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood, motivation, and reward. This makes 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine a potential tool for studying the mechanisms of these neurotransmitters in the brain.
特性
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-8-2-15(3-9-18)14-19(23)22-12-10-21(11-13-22)17-6-4-16(20)5-7-17/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWVZEVQSSOVSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328571 |
Source


|
| Record name | 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
349093-71-6 |
Source


|
| Record name | 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5,6-Dimethyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B500683.png)

![4-{6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B500685.png)


![N-(2-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B500694.png)